4-(2,4-dichlorophenoxy)-N'-[(2Z)-1-phenylpropan-2-ylidene]butanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-dichlorophenoxy)-N’-[(2Z)-1-phenylpropan-2-ylidene]butanehydrazide is a synthetic organic compound characterized by the presence of a dichlorophenoxy group and a butanehydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N’-[(2Z)-1-phenylpropan-2-ylidene]butanehydrazide typically involves the following steps:
Formation of 2,4-dichlorophenoxybutanoic acid: This is achieved by reacting 2,4-dichlorophenol with butanoic acid under acidic conditions.
Conversion to butanehydrazide: The 2,4-dichlorophenoxybutanoic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Condensation with 1-phenylpropan-2-one: The final step involves the condensation of the butanehydrazide with 1-phenylpropan-2-one under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale production of 2,4-dichlorophenoxybutanoic acid and its hydrazide.
Optimization of reaction conditions: Ensuring optimal temperature, pressure, and pH to maximize yield and purity.
Purification and isolation: Using techniques such as recrystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,4-dichlorophenoxy)-N’-[(2Z)-1-phenylpropan-2-ylidene]butanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2,4-dichlorophenoxy)-N’-[(2Z)-1-phenylpropan-2-ylidene]butanehydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(2,4-dichlorophenoxy)-N’-[(2Z)-1-phenylpropan-2-ylidene]butanehydrazide involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4,5-trichlorophenoxyacetic acid: Another herbicide with additional chlorine substitution.
4-(2,4-dichlorophenoxy)butanoic acid: A precursor in the synthesis of the target compound.
Uniqueness
4-(2,4-dichlorophenoxy)-N’-[(2Z)-1-phenylpropan-2-ylidene]butanehydrazide is unique due to its specific hydrazide linkage and the presence of a phenylpropan-2-ylidene group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H20Cl2N2O2 |
---|---|
Molekulargewicht |
379.3 g/mol |
IUPAC-Name |
4-(2,4-dichlorophenoxy)-N-[(Z)-1-phenylpropan-2-ylideneamino]butanamide |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-14(12-15-6-3-2-4-7-15)22-23-19(24)8-5-11-25-18-10-9-16(20)13-17(18)21/h2-4,6-7,9-10,13H,5,8,11-12H2,1H3,(H,23,24)/b22-14- |
InChI-Schlüssel |
JOBGRAACPHVMMR-HMAPJEAMSA-N |
Isomerische SMILES |
C/C(=N/NC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl)/CC2=CC=CC=C2 |
Kanonische SMILES |
CC(=NNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.